![molecular formula C19H23FN2O B5616833 1-(2-ethoxybenzyl)-4-(4-fluorophenyl)piperazine](/img/structure/B5616833.png)
1-(2-ethoxybenzyl)-4-(4-fluorophenyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, including structures similar to 1-(2-ethoxybenzyl)-4-(4-fluorophenyl)piperazine, involves multi-step chemical reactions. Compounds like these can be synthesized through reactions involving ethylation, benzoylation, and the use of piperazine as a core structure to attach various substituents. This process often requires specific conditions to ensure the desired structural configurations and purities are achieved (Kawashima, Satomi, & Awata, 1991).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through spectroscopic methods such as LCMS, NMR (both ^1H and ^13C), and IR spectroscopy, alongside X-ray crystallography. These techniques provide detailed insights into the molecular conformation, including bond lengths, angles, and the overall 3D arrangement of atoms within the molecule (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives can include N-alkylation, hydroxylation, and the formation of amide bonds. These reactions are foundational for modifying the molecule to achieve desired physicochemical properties or biological activities. The specific reactivity of the piperazine ring and its substituents dictate the compound's reactivity towards other chemical entities (Ohtaka, Hori, Iemura, & Yumioka, 1989).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their processing, formulation, and application. For instance, the crystalline form, solubility in various solvents, and stability under different conditions are important parameters that affect the compound's usability in different environments (Faizi, Ahmad, & Golenya, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O/c1-2-23-19-6-4-3-5-16(19)15-21-11-13-22(14-12-21)18-9-7-17(20)8-10-18/h3-10H,2,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJWNMKRKOSVFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5266330 |
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